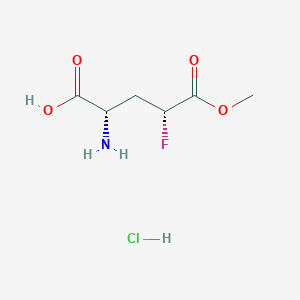

Acide (2S,4R)-2-amino-4-fluoro-5-méthoxy-5-oxopentanoïque ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of amino acids, which are the building blocks of proteins. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a fluorine atom, which could potentially give it unique properties .

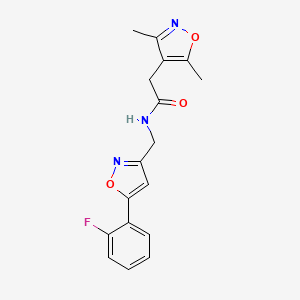

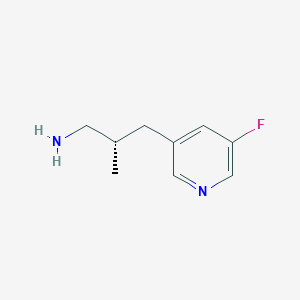

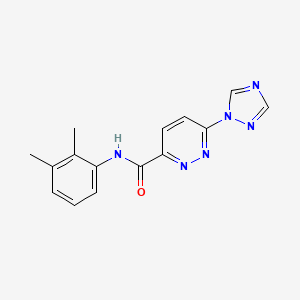

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could potentially influence the compound’s reactivity and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of reactive groups like the amino group and the carboxylic acid group could allow it to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorine atom could potentially influence these properties .

Mécanisme D'action

(2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and anti-inflammatory responses. (2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.

Biochemical and Physiological Effects:

(2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride has been found to have a variety of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. Additionally, (2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

(2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride has several advantages for lab experiments, including its stability and solubility in water. However, (2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride can be expensive to synthesize, and its effects can be dose-dependent.

Orientations Futures

There are several future directions for research on (2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride, including its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of (2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride and to determine the optimal dosage and administration route for its therapeutic use. Finally, more research is needed to determine the safety and efficacy of (2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride in human clinical trials.

Méthodes De Synthèse

(2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride can be synthesized using a variety of methods, including the reaction of 4-fluoro-3-methoxyphenylacetic acid with L-serine, followed by oxidation and hydrolysis. Another method involves the reaction of 4-fluoro-3-methoxyphenylacetic acid with L-glutamic acid, followed by reduction and hydrolysis.

Applications De Recherche Scientifique

- Les acides aminés jouent un rôle crucial dans la synthèse de peptides. Les chercheurs utilisent des dérivés d'acides aminés tels que les esters méthyliques pour construire des peptides avec des séquences spécifiques. EN300-25990979 peut servir de bloc de construction pour l'assemblage de peptides, en particulier dans le développement de médicaments et les études de biochimie .

Synthèse de peptides

Safety and Hazards

Propriétés

IUPAC Name |

(2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO4.ClH/c1-12-6(11)3(7)2-4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10);1H/t3-,4+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGXXIUAWKLDOQ-HJXLNUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C[C@@H](C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)

![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)

![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)

![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)

![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)

![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)